N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Description
N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a carboxamide group at the 4-position and a carbamoylphenyl group at the N-position, along with two methyl groups at the 5 and 6 positions.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-9(2)16-7-17-12(8)14(20)18-11-5-3-10(4-6-11)13(15)19/h3-7H,1-2H3,(H2,15,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIAOOHWHZVSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Substituents: The 5,6-dimethyl groups can be introduced via alkylation reactions using methylating agents.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving an appropriate carboxylic acid derivative.
Attachment of the Carbamoylphenyl Group:
Industrial production methods often optimize these steps to improve yield and reduce costs, employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts like palladium for coupling reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:
4-Amino-N-(4-carbamoylphenyl)benzamide: This compound is an intermediate in the production of Pigment Yellow 181 and shares structural similarities with this compound.
Para-aminobenzoic acid (PABA) derivatives: These compounds have similar structural features and are used in various pharmaceutical and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
